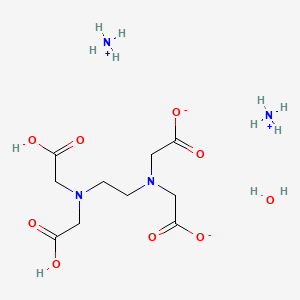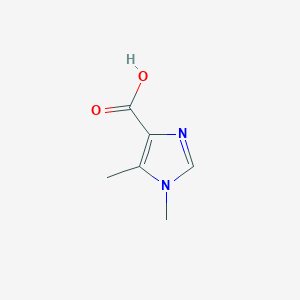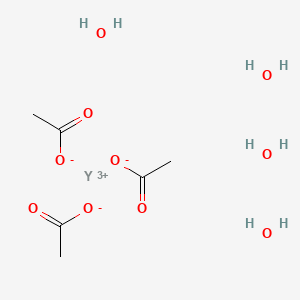
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine
Descripción general
Descripción
“N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine” is a chemical compound . It is also known as “1-Methyl-4-(methylsulfonyl)-benzene” and has the molecular formula C8H10O2S .
Molecular Structure Analysis
The molecular structure of “N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine” consists of a benzene ring substituted with a methyl group and a methylsulfonyl group . The molecular weight is 170.229 .Physical And Chemical Properties Analysis
“N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine” is a white to light beige crystalline powder . It has a molecular weight of 170.229 . The exact boiling point and density are not available, but an estimated density is 1.2238 .Aplicaciones Científicas De Investigación
Electrochemical Synthesis
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine derivatives have been synthesized through electrochemical methods. For instance, the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives was achieved by anodic oxidation of 2-aminodiphenylamine using controlled-potential and constant current techniques. This process, which employed a mixture of water and ethanol as the solvent and avoided the use of toxic reagents, resulted in high yields of the desired product (Sharafi-kolkeshvandi et al., 2016).
Synthesis and Characterization of Conducting Copolymers
Research has also focused on the synthesis and characterization of conducting copolymers involving derivatives of N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine. Electrochemical copolymerizations of such derivatives with other compounds, followed by characterization through various techniques such as cyclic voltammetry and scanning electron microscopy, have been explored. These studies contribute to our understanding of the properties and potential applications of these copolymers (Turac et al., 2014).
Catalytic Systems for Synthesis
In another application, novel catalytic systems involving derivatives of N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine have been utilized for synthesizing benzimidazoles. These catalytic systems have been shown to be efficient in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes, providing a method for producing benzimidazole derivatives in high yields and short reaction times (Khazaei et al., 2011).
Inhibition of Nuclear Translocation
A novel synthetic compound, closely related to N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine, demonstrated an inhibitory effect on the nuclear translocation of NF-kappaB in macrophages, without affecting IkappaB degradation. This finding could have implications for controlling NF-kappaB activation, which is significant in various physiological and pathological processes (Shin et al., 2004).
Vibrational and Conformational Analysis
The molecule N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine, a derivative, has been synthesized and characterized through various spectral techniques. Conformational analysis and vibrational assignments have been performed, providing insights into the molecule's stable structure, non-linear optical behavior, and potential biological activity (Subashchandrabose et al., 2013).
Propiedades
IUPAC Name |
1-N-methyl-4-methylsulfonylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10-8-4-3-6(5-7(8)9)13(2,11)12/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWORNJUTFFPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608596 | |
| Record name | 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine | |
CAS RN |
73097-51-5 | |
| Record name | N1-Methyl-4-(methylsulfonyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73097-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methylsulfonyl-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073097515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methanesulfonyl)-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-methyl-4-(methylsulfonyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
